(S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid
Description
Properties
Molecular Formula |
C6H9NO4 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
(2S)-1-methoxycarbonylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-11-6(10)7-3-2-4(7)5(8)9/h4H,2-3H2,1H3,(H,8,9)/t4-/m0/s1 |
InChI Key |
UMTGFXBGKMEXAO-BYPYZUCNSA-N |
Isomeric SMILES |
COC(=O)N1CC[C@H]1C(=O)O |
Canonical SMILES |
COC(=O)N1CCC1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Salt Formation with Chiral Amines
The resolution of racemic 1-(methoxycarbonyl)azetidine-2-carboxylic acid via diastereomeric salt formation is a classical approach. Building on the methodology described in CN103467350A, D-α-phenylethylamine serves as a resolving agent. Key steps include:
-
Salt Formation : Racemic 1-benzyl-azetidine-2-carboxylic acid reacts with D-α-phenylethylamine in ethanol at reflux, forming diastereomeric salts. The (S)-enantiomer preferentially crystallizes due to steric and electronic mismatches in the (R)-salt.
-
Acid-Base Extraction : The isolated salt is dissolved in water, and the pH is adjusted to 8–10 to recover D-α-phenylethylamine via dichloromethane extraction. Subsequent acidification to pH 1–3 precipitates (S)-1-benzyl-azetidine-2-carboxylic acid.
-
Debenzylation : Catalytic hydrogenation (5–10% Pd/C, methanol, 35°C, 20 hr) removes the benzyl group, yielding (S)-azetidine-2-carboxylic acid with >99% HPLC purity and 81.9% yield.
-
Esterification : The carboxylic acid is converted to the methoxycarbonyl derivative via methyl chloroformate in the presence of a base (e.g., triethylamine).
Table 1: Optimization of Salt Formation and Debenzylation
| Parameter | Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Solvent | Ethanol | 37.8 | 98 |
| Reaction Time | 0.5 hr (reflux) | - | - |
| Pd/C Loading | 10 wt% | 81.9 | >99 |
Asymmetric Synthesis via Cyclization Strategies
Ring-Closing Metathesis (RCM)
Azetidine rings can be constructed via RCM of diene precursors. For example, γ-amino alkenes derived from L-aspartic acid undergo RCM using Grubbs II catalyst (2–5 mol%) in dichloromethane at 40°C. The resulting azetidine is functionalized via:
-
Methoxycarbonylation : Treatment with methyl chloroformate in THF at 0°C.
-
Oxidation : Controlled oxidation of the exocyclic double bond to introduce the carboxylic acid moiety.
Challenges :
-
Stereochemical Drift : High temperatures during RCM may reduce enantiomeric excess (ee).
-
Functional Group Compatibility : Oxidation must preserve the methoxycarbonyl group.
Enzymatic Biosynthesis
Recent advances in azetidine-2-carboxylic acid (AZE) biosynthesis suggest potential routes to the target compound. AZE synthases catalyze the 4-exo-tet cyclization of S-adenosylmethionine (SAM), forming the azetidine core. Post-translational modifications could introduce the methoxycarbonyl group via methyltransferases. However, this approach remains speculative due to the lack of direct evidence in literature.
Functionalization of Proline Analogues
Proline-Derived Synthesis
(S)-Azetidine-2-carboxylic acid is a proline analogue, enabling synthetic routes inspired by proline chemistry:
-
Azetidine Ring Construction : Starting from L-proline, the pyrrolidine ring is contracted via Hofmann elimination or Beckmann rearrangement.
-
Protection/Deprotection : The amine is protected with Fmoc (as in CS-W011992), followed by methoxycarbonylation at C1.
-
Deprotection : Acidic cleavage (e.g., TFA) removes the Fmoc group, yielding the target compound.
Table 2: Comparison of Proline-Derived Routes
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Ring Contraction | HOF·CH3CN, 0°C, 2 hr | 45 |
| Methoxycarbonylation | Methyl chloroformate, Et3N | 78 |
| Deprotection | TFA/DCM (1:1), 1 hr | 92 |
Resolution vs. Asymmetric Synthesis: A Cost-Benefit Analysis
Economic Considerations
-
Chiral Resolution : Low upfront costs but limited scalability due to 50% maximum yield of the desired enantiomer.
-
Asymmetric Catalysis : Higher initial investment (chiral catalysts) but superior atom economy. For example, organozinc additions to aziridines (as in JOC 2024) achieve 80% ee with linear alkyl substituents.
Environmental Impact
-
Salt Formation : Requires large solvent volumes (ethanol, dichloromethane) and palladium catalysts.
-
Enzymatic Routes : Potentially greener but currently unviable for methoxycarbonyl derivatives.
Developing enantioselective catalysts for direct introduction of the methoxycarbonyl group could streamline synthesis. Transition-metal complexes (e.g., Pd-BINAP) show promise for analogous reactions.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of substituted azetidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted azetidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1.1. Synthesis of Bioactive Compounds
(S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid serves as a key intermediate in the synthesis of various bioactive compounds. For instance, it has been utilized in the development of azetidine-containing natural products, which exhibit a range of biological activities including antimicrobial and anticancer properties. The compound's ability to undergo stereoselective reactions facilitates the creation of optically active derivatives that are crucial for drug development .
1.2. Anticancer Activity
Research has indicated that derivatives of azetidine-2-carboxylic acid possess potential anticancer activities. A study evaluated several azetidin-2-one derivatives, revealing that specific compounds induced apoptosis in cancer cell lines, suggesting that (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid and its derivatives could be further explored for their therapeutic potential against cancer .
2.1. Efficient Synthesis Routes
The synthesis of (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid has been optimized through various methodologies. A notable approach involves the use of malonic ester intermediates, leading to high enantiomeric excess and yield . This efficient synthetic route is crucial for producing the compound on a larger scale for research and industrial applications.
| Method | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|
| Malonic ester synthesis | 48 | >99.9 | |
| N-borane complex method | 72 | Not specified | |
| Multigram-scale synthesis | Quantitative | Not specified |
3.1. Mechanistic Insights
The mechanisms by which (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid and its derivatives exert biological effects are under investigation. Studies have shown that these compounds can interact with specific cellular pathways, potentially affecting gene expression related to apoptosis and cell cycle regulation . Understanding these mechanisms is essential for developing targeted therapies.
3.2. Natural Product Synthesis
This compound is also pivotal in the biosynthesis of natural products containing azetidine rings, which are important in various ecological interactions and have potential pharmaceutical applications . The ability to synthesize these compounds efficiently can lead to novel therapeutic agents.
Mechanism of Action
The mechanism of action of (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt normal biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Azetidine Derivatives with Different Protecting Groups
Key Differences :
- Stability: Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups offer differential stability under acidic or hydrogenolytic conditions, respectively.
- Solubility : The methoxycarbonyl group in the target compound increases hydrophobicity (logP ≈ 0.5) compared to Boc-protected derivatives (logP ≈ -0.2).
Azetidine vs. Larger Cyclic Amino Acids
Structural Impact :
- Ring Strain : Azetidine’s four-membered ring introduces significant strain, enhancing rigidity and resistance to enzymatic degradation compared to proline or piperidine derivatives.
- Bioactivity : Azetidine-2-carboxylic acid mimics glutamic acid, enabling incorporation into peptides to modulate receptor binding.
Stereoisomers and Enantiomers
Key Insight: The (S)-configuration of the target compound is critical for mimicking natural L-amino acids in biological systems, whereas (R)-isomers often exhibit reduced activity.
Structural Analogues with Non-Azetidine Cores
Functional Contrast :
- Electron-Withdrawing Groups : The trifluoromethyl group in cyclopropane derivatives increases acidity (pKa ~2.5), unlike azetidine’s carboxylic acid (pKa ~3.8).
Biological Activity
(S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid, also known as (S)-azetidine-2-carboxylic acid, is a chiral compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
(S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid has a molecular formula of CHNO and a molecular weight of approximately 131.13 g/mol. The compound features a four-membered azetidine ring with two carboxylic acid functional groups, enhancing its acidity and reactivity. The methoxycarbonyl group contributes to its pharmacological properties, making it an interesting candidate for various applications in organic synthesis and medicinal chemistry.
Research indicates that (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid exhibits several biological activities:
- Antagonism of L-Proline : This compound has been studied for its potential role as an antagonist of L-proline, suggesting implications in neurological and metabolic pathways. The modulation of proline metabolism may influence neurotransmission and energy metabolism.
- Cytotoxic Activity : Derivatives of azetidine-2-carboxylic acids have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells, indicating their potential as therapeutic agents .
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic activity of azetidine derivatives against SiHa (cervical cancer) and B16F10 (melanoma) cell lines. The results indicated that specific derivatives induced apoptosis through caspase activation and modulation of gene expression related to cell cycle regulation .
- Binding Affinity Studies : Investigations into the binding interactions of (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid with various receptors have shown promising results. The compound exhibited significant binding affinity to receptors involved in neurotransmission, which may contribute to its neuropharmacological effects.
Comparative Analysis with Related Compounds
The uniqueness of (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid can be highlighted through a comparative analysis with structurally similar compounds:
| Compound Name | Structure Type | Similarity Index |
|---|---|---|
| (R)-Azetidine-2-carboxylic acid | Enantiomer | 1.00 |
| (S)-Piperidine-2-carboxylic acid | Piperidine derivative | 0.87 |
| 6-Methylpiperidine-2-carboxylic acid | Piperidine derivative | 0.89 |
| 4-Oxo-2-azetidinecarboxylic acid | Azetidine derivative | 0.85 |
This table illustrates the structural relationships and potential biological implications based on similarity indices. The presence of both methoxy and carboxylic functionalities in (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid enhances its reactivity and biological activity compared to its analogs.
Synthesis and Applications
Several synthetic routes have been developed to produce (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid efficiently. A notable method involves the use of malonic ester intermediates, achieving high enantiomeric purity (>99.9% ee) through a series of chemical transformations .
In addition to its potential as an anticancer agent, this compound has applications in the development of pharmaceuticals targeting neurological disorders due to its interaction with neurotransmitter systems .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via esterification of azetidine-2-carboxylic acid derivatives using methoxycarbonyl chloride under anhydrous conditions. Key intermediates, such as (2S)-1-[(benzyloxy)carbonyl]azetidine-2-carboxylic acid (CAS 167073-08-7), may require protective group strategies to preserve stereochemistry . Purification via reverse-phase HPLC and characterization by H/C NMR and high-resolution mass spectrometry (HRMS) are critical for validating purity. Ensure chiral integrity using chiral stationary phase chromatography to confirm the (S)-configuration .
Q. How do physicochemical properties like pKa and PSA influence the solubility and reactivity of (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid?
- Methodological Answer : The predicted pKa (~4.01) indicates moderate acidity, suggesting solubility in polar aprotic solvents (e.g., DMSO) at physiological pH. A polar surface area (PSA) of ~69.67 Ų implies limited membrane permeability, necessitating prodrug strategies for in vivo studies . Density (~1.348 g/cm³) and boiling point (~314.5°C) inform solvent selection for recrystallization and thermal stability during synthesis .
Advanced Research Questions
Q. How can computational tools optimize the design of azetidine-2-carboxylic acid derivatives for targeted drug delivery?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) paired with ADME prediction software (e.g., SwissADME) can prioritize derivatives with favorable binding to biological targets and pharmacokinetic profiles. For example, Lipinski’s Rule of Five violations (e.g., molecular weight >500 Da) must be addressed by modifying substituents on the azetidine ring . Include in silico toxicity screening (e.g., ProTox-II) to eliminate hepatotoxic candidates early in the design phase .
Q. What analytical challenges arise in quantifying azetidine-2-carboxylic acid incorporation into peptides, and how can they be resolved?
- Methodological Answer : Skyline software (version 3.6.1) with manual peak refinement is essential for analyzing chromatographic data, especially when resolving co-eluting stereoisomers. Use precursor MS1 intensities to calculate incorporation rates, excluding peptides with unresolved substitutions (e.g., multi-proline sequences) . Ascore ≥13 ensures >95% confidence in phosphosite localization, which can be adapted for azetidine-2-carboxylic acid tracking in proteomic studies .
Q. How do structural modifications of the azetidine ring impact biological activity in related compounds like mugineic acid?
- Methodological Answer : Comparative studies of mugineic acid [(2S)-1-[(2S,3S)-3-carboxy-3-[[(3S)-3-carboxy-3-hydroxypropyl]amino]-2-hydroxypropyl]azetidine-2-carboxylic acid] reveal that carboxylation at position 2 enhances iron-chelating activity. For (S)-1-(Methoxycarbonyl)azetidine-2-carboxylic acid, replacing the methoxycarbonyl group with bioisosteres (e.g., tert-butoxycarbonyl) could modulate metabolic stability while retaining target binding .
Key Considerations for Experimental Design
- Stereochemical Integrity : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis to prevent racemization .
- Analytical Validation : Cross-validate LC-MS data with F NMR for fluorine-containing analogs to confirm substitution sites .
- Computational Reproducibility : Share docking parameters (e.g., grid box dimensions, exhaustiveness) in supplementary materials to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
